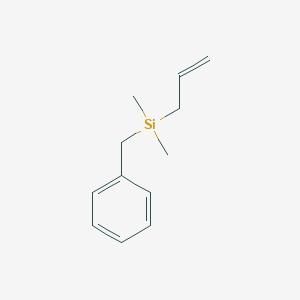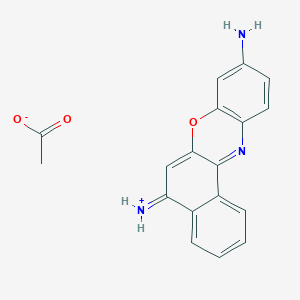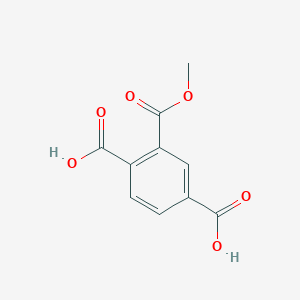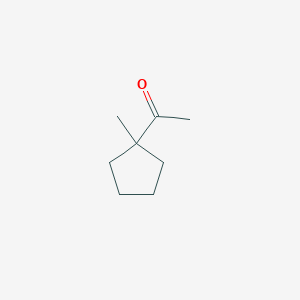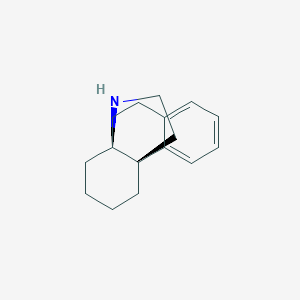
Hasubanan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hasubanan is a natural product that has been identified as a potent cytotoxic agent. It belongs to the family of aporphine alkaloids and is found in the bark of Magnolia sieboldii. Hasubanan has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
Alkaloid Isolation and Structure Elucidation
- Hasubanan Alkaloids from Stephania longa : Research identified thirteen new hasubanan-type alkaloids from Stephania longa, a traditional Chinese medicine. These alkaloids were isolated, and their structures were elucidated using spectroscopic data and chemical methods (Zhang & Yue, 2005).
Synthetic Routes Development
- Synthesis of Hasubanan Alkaloids : A general strategy was developed for the preparation of hasubanan and acutumine alkaloids, which have demonstrated antitumor, antiviral, and memory-enhancing effects. The enantioselective Diels-Alder reaction was a key step in establishing the absolute stereochemistry of these alkaloids (Calandra, King, & Herzon, 2013).
Divergent Synthesis Approach
- Unified Synthesis of Hasubanan Alkaloids : A divergent approach was developed to synthesize three sub-classes of hasubanan alkaloids. This synthesis involved catalytic enantioselective construction of tricyclic compounds, leading to different hasubanan alkaloids with distinct topological features (Li, Wang, & Zhu, 2021).
Delta-Opioid Binding Affinity
- Delta-Opioid Receptor Affinity : Hasubanan alkaloids isolated from Stephania japonica showed affinity for the human delta-opioid receptor, with varying IC50 values. These findings suggest potential applications in pain management (Carroll et al., 2010).
Propellane Core Structure Synthesis
- Synthesis of Propellane Core Structure : A successful racemic synthesis of the propellane core structure, common in various hasubanan alkaloids, was reported. This synthesis included stereocontrolled construction of a cis-substituted heterobicycle, a precursor for intramolecular Dieckmann condensation (Nguyen & Kobayashi, 2008).
Anti-inflammatory Activity
- Anti-inflammatory Activity : New hasubanan alkaloids isolated from Stephania longa demonstrated significant inhibitory effects on TNF-α and IL-6 production, suggesting potential anti-inflammatory applications (Liu et al., 2021).
Propiedades
Número CAS |
14510-67-9 |
|---|---|
Nombre del producto |
Hasubanan |
Fórmula molecular |
C16H21N |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
(1R,10S)-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene |
InChI |
InChI=1S/C16H21N/c1-2-6-14-13(5-1)7-10-16-9-4-3-8-15(14,16)11-12-17-16/h1-2,5-6,17H,3-4,7-12H2/t15-,16+/m1/s1 |
Clave InChI |
RKWPQIQYRNOTMT-CVEARBPZSA-N |
SMILES isomérico |
C1CC[C@]23CCC4=CC=CC=C4[C@@]2(C1)CCN3 |
SMILES |
C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |
SMILES canónico |
C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |
Sinónimos |
Hasubanan |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



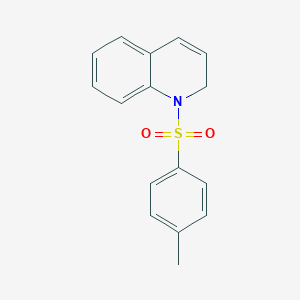
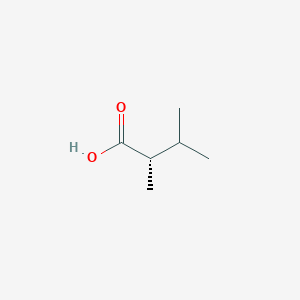
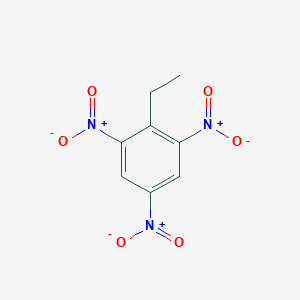

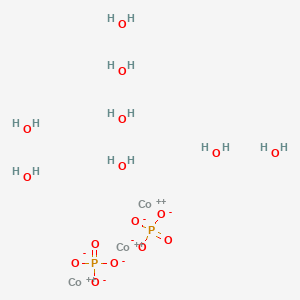
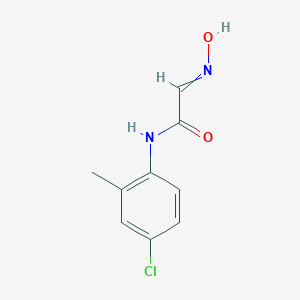
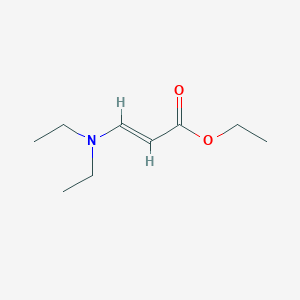
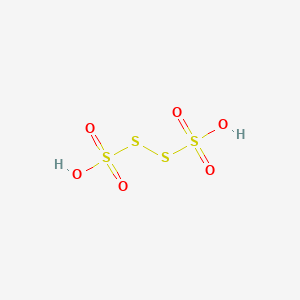
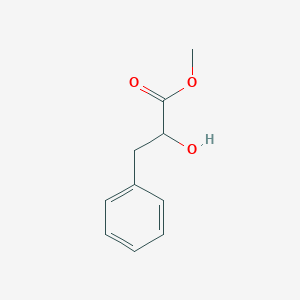
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
